molecular formula C6H9N3 B080800 2-Ethylpyrimidin-4-amine CAS No. 10491-77-7

2-Ethylpyrimidin-4-amine

Cat. No. B080800
CAS RN: 10491-77-7
M. Wt: 123.16 g/mol
InChI Key: FFXFDLYVAUDTCC-UHFFFAOYSA-N
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Description

2-Ethylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and is also known as 2-Ethyl-4-aminopyrimidine.

Scientific Research Applications

  • Pharmacological Relevance : A study by Vidal et al. (2007) discusses a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, including variations of 2-Ethylpyrimidin-4-amine, show high affinity for the A2B receptor and efficacy in functional in vitro models, indicating their potential in pharmacological applications (Vidal et al., 2007).

  • Molecular Vibration Studies : Research by McCarthy et al. (1998) investigates the out-of-plane vibrations of the amino group in primary amines, including 2-aminopyrimidine. This study, utilizing matrix-isolation IR spectroscopy and ab initio quantum mechanical methodology, provides insights into the molecular behavior of compounds like 2-Ethylpyrimidin-4-amine (McCarthy et al., 1998).

  • Antidiabetic Agents : Wagman et al. (2017) discuss a family of aminopyrimidine analogues, which includes compounds related to 2-Ethylpyrimidin-4-amine, as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds show promising results as new antidiabetic agents (Wagman et al., 2017).

  • Environmental Applications : A study by Kråkström et al. (2020) on the catalytic ozonation of the antibiotic sulfadiazine reveals that a significant amount of the antibiotic is transformed into 2-aminopyrimidine, demonstrating an environmental application of this compound in the degradation and transformation of pharmaceuticals (Kråkström et al., 2020).

  • Material Science : Research by Gobeze et al. (2012) explores the synthesis of a bis-tetradentate acyclic amine ligand derived from 2-phenylpyrimidine, showcasing the application of pyrimidine-based compounds in the development of novel materials and coordination complexes (Gobeze et al., 2012).

properties

IUPAC Name

2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFDLYVAUDTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312763
Record name 2-Ethyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrimidin-4-amine

CAS RN

10491-77-7
Record name 2-Ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10491-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 2-chloropyrimidin-4-amine (2.60 g, 20.0 mmol), triethylborane (20.0 mL, 1.0 M in THF, 20.0 mmol), Pd(dppf)Cl2 (816 mg, 1.0 mmol), K3PO4 (13.0 g, 40.0 mmol), water (2 mL), and tetrahydrofuran (50 mL). After three cycles of vacuum/argon flush, the mixture was heated at reflux for 14 h. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica-gel column chromatography eluting with 40:1 dichloromethane/methanol to afford 229a as yellow solid (600 mg, 24%). MS-ESI: [M+H]+ 124.3
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
816 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
24%

Synthesis routes and methods II

Procedure details

This intermediate was made according to example 2, step A] via the alternative preparation method from propionamidine hydrochloride (1.45 g, obtained from propionitrile in analogy to Synth. Commun. 12 (13), 1982, 989-993 and Tetrahedron Lett. 31 (14), 1990, 1969-1972) and 2-chloro-acrylonitrile (1.17 mL). 2-Ethyl-pyrimidin-4-ylamine was obtained as a light brown solid (0.89 g): 1H NMR (δ, DMSO-d6): 7.96 (d, 1H), 6.68 (br s, 2H), 6.21 (s, 1H), 2.55 (q, 2H, 1.18 (t, 3H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One

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